N-(3,4-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
CAS No.: 891866-71-0
Cat. No.: VC7757954
Molecular Formula: C22H23N3O3
Molecular Weight: 377.444
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891866-71-0 |
|---|---|
| Molecular Formula | C22H23N3O3 |
| Molecular Weight | 377.444 |
| IUPAC Name | N-(3,4-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C22H23N3O3/c1-14-9-15(2)11-19(10-14)25-8-7-24(21(27)22(25)28)13-20(26)23-18-6-5-16(3)17(4)12-18/h5-12H,13H2,1-4H3,(H,23,26) |
| Standard InChI Key | OBIDZYGTYQJKAD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC(=C3)C)C)C |
Introduction
Synthesis Pathway
While specific synthesis details for this exact compound were not available, similar compounds are typically synthesized via:
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Formation of the Dihydropyrazine Core:
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Condensation of a diketone with a diamine under acidic or basic conditions.
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Substitution Reactions:
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Introduction of dimethylphenyl groups through nucleophilic substitution or Friedel-Crafts alkylation.
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Amide Formation:
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Coupling of an acetic acid derivative with an amine group using coupling agents like carbodiimides (e.g., EDC or DCC).
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Medicinal Chemistry
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The diketone and amide functionalities suggest potential activity as enzyme inhibitors or receptor ligands.
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The aromatic groups could allow for π-π interactions with biological targets.
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Similar compounds have been explored as anti-inflammatory agents or anticancer drugs.
Material Science
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The aromatic and diketone groups may contribute to electronic properties useful in organic semiconductors or light-emitting diodes (LEDs).
Analytical Characterization
To confirm the structure and purity of this compound, the following techniques are typically employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Determines the chemical environment of protons and carbons. |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |
| IR Spectroscopy | Identifies functional groups (e.g., C=O, N-H). |
| X-Ray Crystallography | Provides precise 3D structural information. |
Related Compounds
Several structurally similar compounds have been studied:
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N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide:
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N-(4-Methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide:
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Pyrazinone Derivatives:
Research Directions
Future studies on this compound could focus on:
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Bioactivity Screening:
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Testing for antimicrobial, anticancer, or enzyme inhibition properties.
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Material Properties:
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Evaluating electronic or optical properties for technological applications.
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Structure Optimization:
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Modifying substituents to enhance desired properties.
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